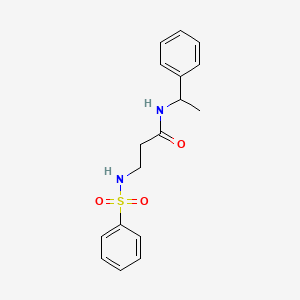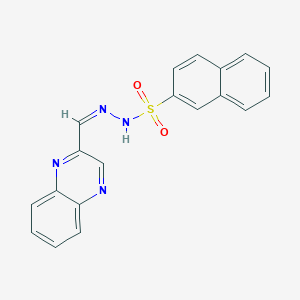![molecular formula C17H23N3O2S B4625360 N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4625360.png)
N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions, including the formation of specific rings and functional groups. For example, a study on the synthesis and characterization of certain research chemicals shows the bioisosteric replacement of an indazole ring, commonly associated with synthetic cannabinoids, with a pyrazole ring system. This process includes identifying specific by-products and involves chromatographic, spectroscopic, and mass spectrometric analyses, along with crystal structure analysis (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves detailed analysis to determine their conformation and bonding. X-ray crystallography is a common method for this analysis, providing insight into the arrangement of atoms within the compound (Mo et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds like “N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide” can vary widely, depending on the functional groups present. Reactions may include cyclization, nucleophilic substitutions, and the formation of new heterocyclic compounds. These processes are critical for the development of compounds with potential biological activity (Ravinaik et al., 2021).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline form, are crucial for understanding how a compound behaves under different conditions. Studies often include polymorphic forms, which can affect the compound's stability and reactivity (Shishkina et al., 2020).
Chemical Properties Analysis
The chemical properties encompass reactivity, stability, and interaction with other molecules. Detailed studies on compounds with similar structures include analysis of their potential for forming hydrogen bonds, interaction energies, and the influence of substituents on their reactivity and stability (Saeed et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Diheterocyclic Compounds
Research has explored the synthesis of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds through a multi-step process involving nitrile oxide 1,3-dipolar cycloaddition and further chemical transformations. This methodology has been adapted for solid-phase synthesis, leading to a variety of final products with potential applications in medicinal chemistry and materials science (Quan & Kurth, 2004).
Novel Synthetic Routes and Characterization
Another study provided insights into the synthesis and characterization of research chemicals, emphasizing the importance of correct identification and differentiation of isomers for research purposes. This work underlines the critical aspect of synthetic strategy in developing new chemical entities for scientific exploration (McLaughlin et al., 2016).
Herbicidal Activity of Novel Compounds
The herbicidal potential of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates has been investigated, revealing that certain compounds exhibit significant herbicidal activities. This suggests the potential agricultural applications of such compounds in controlling unwanted vegetation (Wang et al., 2004).
Advanced Material Applications
Research into poly(N-isopropyl acrylamide)-based scaffolds for tissue engineering demonstrates the compound's relevance in developing biocompatible materials. These scaffolds, with controlled porosity and degradability, hold promise for applications in regenerative medicine and tissue engineering (Galperin, Long, & Ratner, 2010).
Controlled Polymerization Techniques
The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide highlights advancements in polymer science, allowing for the precise synthesis of thermoresponsive polymers. These materials have broad implications in drug delivery systems and smart material design (Convertine et al., 2004).
Eigenschaften
IUPAC Name |
N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12(2)20(17(21)13-7-4-3-5-8-13)11-15-18-16(19-22-15)14-9-6-10-23-14/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKISPAFJMWIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)

![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625304.png)
![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)

![methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4625329.png)


![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625338.png)
![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)
![2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)
